3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a complex organic compound belonging to the class of triazolopyridines This compound is characterized by the presence of bromodifluoromethyl, chloro, and trifluoromethyl groups attached to a triazolo[4,3-a]pyridine core
Mechanism of Action
Target of Action
Compounds with a similar triazole structure have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It’s known that triazole compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Related compounds have shown diverse pharmacological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related compounds .
Result of Action
Related compounds have been found to induce apoptosis in certain cell lines .
Action Environment
The stability and efficacy of related compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Triazolopyridine Core: The synthesis begins with the preparation of the triazolopyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazine derivatives under acidic or basic conditions.
Introduction of the Bromodifluoromethyl Group: The bromodifluoromethyl group can be introduced via halogenation reactions using reagents like bromodifluoromethane (CF2Br2) in the presence of a catalyst.
Chlorination and Trifluoromethylation: The chloro and trifluoromethyl groups are introduced through selective halogenation and trifluoromethylation reactions, respectively. These steps often require specific reagents such as N-chlorosuccinimide (NCS) for chlorination and trifluoromethyl iodide (CF3I) for trifluoromethylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromodifluoromethyl or chloro groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is used as a building block for synthesizing more complex molecules. Its unique functional groups make it valuable for developing new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to binding affinity and specificity towards biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and advanced materials. Its stability and reactivity make it suitable for various applications requiring robust chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine: Lacks the bromodifluoromethyl and chloro groups, resulting in different reactivity and applications.
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine:
3-(Bromodifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: Lacks the chloro and trifluoromethyl groups, leading to different chemical properties and applications.
Uniqueness
The presence of bromodifluoromethyl, chloro, and trifluoromethyl groups in 3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine imparts unique chemical properties, such as enhanced reactivity and stability. These features make it a versatile compound for various scientific and industrial applications, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[bromo(difluoro)methyl]-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF5N3/c9-7(11,12)6-17-16-5-4(10)1-3(2-18(5)6)8(13,14)15/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQIPMZYDPVEDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=C(N2C=C1C(F)(F)F)C(F)(F)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF5N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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